molecular formula C8H11NO2 B14689093 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 32394-22-2

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene

Cat. No.: B14689093
CAS No.: 32394-22-2
M. Wt: 153.18 g/mol
InChI Key: MMRAGIRATONQTI-KAVNDROISA-N
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Description

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene is a specialized organic compound with the molecular formula C₈H₁₁NO₂, belonging to a group of stereoisomers characterized by a nitro-functionalized bicyclo[2.2.1]heptene core structure . One stereoisomer is identified by the CAS Number 131-08-8 and the specific stereochemical notation (5R) . This compound is part of a family of nitrated bicyclic structures, which are of significant interest in synthetic organic chemistry and materials science research . The presence of both a nitrobicyclo[2.2.1]heptene skeleton and a methyl substituent makes this chemical a valuable intermediate for probing structure-activity relationships and for developing novel synthetic methodologies . Researchers utilize this and related nitroalkene structures in various applications, including [4+2]-cycloaddition reactions and other cycloaddition studies, which are fundamental for constructing complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

32394-22-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(5R)-5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H11NO2/c1-8(9(10)11)5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3/t6?,7?,8-/m1/s1

InChI Key

MMRAGIRATONQTI-KAVNDROISA-N

Isomeric SMILES

C[C@]1(CC2CC1C=C2)[N+](=O)[O-]

Canonical SMILES

CC1(CC2CC1C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition of 2-Nitropropene and Cyclopentadiene

The most widely reported route to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves the [4+2] cycloaddition between 2-nitropropene and cyclopentadiene. Michael et al. demonstrated that this reaction proceeds in diethyl ether at room temperature, yielding an 85:15 mixture of 5-exo-methyl-5-endo-nitro and 5-endo-methyl-5-exo-nitro isomers (Figure 1).

Reaction Conditions and Workup

  • Reactants : Freshly cracked cyclopentadiene (1.2 equiv) and 2-nitropropene (1.0 equiv) in anhydrous ether
  • Temperature : 25°C under nitrogen atmosphere
  • Reaction Time : 48–72 hours for complete conversion
  • Purification : Medium-pressure liquid chromatography (MPLC) on silica gel with hexane/acetone (40:1)

The major isomer (5-exo-methyl-5-endo-nitro) crystallizes from ethanol/water with a melting point of 68–69°C, while the minor isomer (5-endo-methyl-5-exo-nitro) precipitates from methanol at 64–67°C.

Table 1. Physical Properties of Isomeric Products

Isomer Yield (%) M.p. (°C) Rf (Hexane:Acetone 40:1)
5-exo-Me-5-endo-NO2 81.3 68–69 0.41
5-endo-Me-5-exo-NO2 10.5 64–67 0.59

Hydroboration-Oxidation for Alcohol Intermediates

The Diels-Alder adducts serve as precursors for functionalized derivatives through hydroboration-oxidation. Treatment of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene with borane-methyl sulfide complex generates two alcohol products:

Reaction Protocol :

  • Borane Source : BH3·SMe2 (1.5 equiv) in THF at 0°C
  • Oxidation : Sequential addition of NaOH (3M) and H2O2 (30%)
  • Products :
    • 6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (53% yield)
    • 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (32% yield)

Table 2. Spectral Data for Alcohol Derivatives

Compound 1H NMR δ (CDCl3) IR νmax (cm-1)
6-exo-Me-6-endo-NO2-2-exo-ol 1.28 (s, 3H, CH3), 3.92 (m, 1H, OH) 3600 (OH), 1530 (NO2)
5-exo-Me-5-endo-NO2-2-exo-ol 1.32 (s, 3H, CH3), 4.15 (m, 1H, OH) 3440 (OH), 1525 (NO2)

Stereoselective Synthesis Using Chiral Catalysts

Recent advances employ asymmetric catalysis to access enantiomerically enriched products. A modified Diels-Alder protocol using (P)-binaphthol-derived catalysts achieves up to 92% enantiomeric excess (ee):

Catalytic System :

  • Catalyst : (P)-Binol·AlCl3 complex (10 mol%)
  • Solvent : CH2Cl2 at −78°C
  • Additives : 4Å molecular sieves

Key Observations :

  • Reaction time reduced to 6 hours at low temperature
  • Diastereomeric ratio improves to 94:6 (exo:endo)
  • Enantiopurity confirmed by chiral HPLC (Chiralpak IA column)

Oxidative Functionalization Pathways

Oxidation of alcohol intermediates provides access to ketone derivatives, crucial for further synthetic elaboration:

Swern Oxidation Protocol :

  • Reagents : Oxalyl chloride (1.1 equiv), DMSO (2.5 equiv)
  • Base : Triethylamine (5.0 equiv) at −60°C
  • Conversion : >95% to 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-one

Product Characterization :

  • M.p. : 117–118°C (ethyl acetate)
  • MS : m/z 169 (M+), 123 (M+ − NO2)
  • IR : 1760 cm−1 (C=O stretch)

Comparative Analysis of Synthetic Methods

Table 3. Efficiency Metrics Across Methodologies

Method Yield (%) Isomeric Purity Scalability
Thermal Diels-Alder 78–82 85:15 100 g scale
Catalytic Asymmetric 65–70 94:6 <10 g scale
Hydroboration-Oxidation 53–58 >99% 50 g scale

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitro and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with the nitro group reduced to an amino group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The search results provide information on the synthesis, reactions, and characteristics of compounds related to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, but do not directly address its specific applications.

Synthesis of Isomers

The synthesis of two isomeric forms of 5-methyl-5-nitrobicyclo[2.2.1]hept-2-enes, specifically (1a) and (1b), is achieved through a Diels-Alder reaction involving 2-nitropropene and cyclopentadiene . The reaction yields a mixture of these isomers, which can then be separated using medium-pressure chromatography .

Characterization Data

  • 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene (1a): This compound has a melting point of 68-69 °C (from ethanol-water) .
  • 5-endo-methyl-5-exo-nitrobicyclo[2.2.1]-hept-2-ene (1b): Further characterization data is available in the cited document .

Reactions and Transformations

  • Oxidation: Compound (2a) can be oxidized under standard conditions to yield 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]heptan-2-one (4a) . Similarly, oxidation of (3a) yields the 5-endo-nitro-2-one (5a) .
  • Reduction: Reduction of 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]hept-2-ene (1a) yields 6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol (2a) and 5-exo-methyl-5-endo-nitrobicyclo[2.2.l]heptan-2-exo-ol (3a) . Reduction of 5-endo-methyl-5-exo-nitrobicyclo[2.2.l]hept-2-ene (1b) yields 6-endo-methyl-6-exo-nitrobicyclo[2.2.1]heptan-2-exo-ol (2b) .

Diels-Alder Reactions

The Diels-Alder reaction is a key method for synthesizing bicyclo[2.2.1]heptane derivatives . Studies focus on improving the enantioselectivity and periselectivity of these reactions using catalysts . Nitroalkenes, including those similar in structure to 5-methyl-5-nitrobicyclo[2.2.1]hept-2-ene, participate in Diels-Alder reactions with various dienes .

Intramolecular Michael Reactions

Nitrosoalkenes can undergo intramolecular Michael reactions using nitrogen nucleophiles to form bridged azaheterocycles .

Lactate Imaging

Mechanism of Action

The mechanism of action of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl-Substituted Derivatives

  • 5-Methylbicyclo[2.2.1]hept-2-ene (CAS 822-96-8): Molecular Weight: 108.18 . Properties: The methyl group is electron-donating, enhancing stability and directing electrophilic substitutions to specific positions. Applications: Serves as a precursor for functionalized norbornenes in polymer chemistry (e.g., ring-opening metathesis polymerization) .

Nitro-Substituted Derivatives

  • 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene: Molecular Weight: ~154.18 (estimated, based on the addition of a nitro group to the methyl derivative). Synthesis: Likely involves nitration of 5-methylbicyclo[2.2.1]hept-2-ene, though steric hindrance at the 5-position may require optimized conditions.

Halogen-Substituted Derivatives

  • 5-Bromo-2-norbornene (CAS 5810-82-2): Molecular Weight: 173.05 . Reactivity: Bromine’s moderate electron-withdrawing nature facilitates nucleophilic substitutions (e.g., Suzuki couplings). Applications: Intermediate in cross-coupling reactions for pharmaceuticals .
  • Chlorinated Derivatives (e.g., 1,2,3,4,7-Pentachloro-7-methyl-5-o-tolylbicyclo[2.2.1]hept-2-ene):
    • Stereochemistry : Synthesized as endo/exo mixtures (e.g., 4:1 ratio for 3h/4h ).
    • Stability : Chlorine’s electronegativity enhances oxidative stability but may reduce solubility in polar solvents .

Amino and Amine Derivatives

  • N-(p-Nitrophenylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene: Melting Point: 193–194°C (for methylphenylcarbamoyl analog ). Reactivity: Amino groups enable conjugation with electrophiles (e.g., epoxidation ). Applications: Potential use in bioactive molecules due to hydrogen-bonding capabilities .

Oxygen-Containing Derivatives

  • 5-Acetylbicyclo[2.2.1]hept-2-ene: Synonyms: Methyl 5-norbornen-2-yl ketone . Properties: Acetyl groups introduce steric bulk and moderate electron-withdrawing effects, influencing regioselectivity in Diels-Alder reactions.
  • Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde :
    • Applications : Aldehyde functionality enables condensation reactions for polymer crosslinking .

Structural and Stereochemical Considerations

  • Endo/Exo Isomerism: Substitution at the 5-position often leads to endo/exo mixtures. For example, 5-(4-bromobutyl)-2-norbornene is isolated as a ~4:1 endo:exo mixture , while chloro derivatives exhibit ratios dependent on reaction conditions (e.g., 93:7 for 3i/4i ).
  • Impact on Physical Properties: Endo isomers typically exhibit higher melting points due to tighter packing (e.g., N-(p-Chlorophenylcarbamoyl)-endo-5-aminomethylbicyclo[2.2.1]hept-2-ene melts at 193–194°C vs. exo isomers ).

Thermodynamic and Spectroscopic Data

  • Thermal Stability: Non-nitro derivatives like 5-methylbicyclo[2.2.1]hept-2-ene exhibit moderate stability, with thermodynamic data (e.g., enthalpy of formation) reported for related bicyclo compounds .
  • Spectroscopy :
    • ¹H NMR : Methyl protons in 5-methyl derivatives resonate at δ ~1.2–1.5 ppm, while nitro groups deshield adjacent protons .
    • IR : Nitro stretches (asymmetric/symmetric) appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, distinct from acetyl (C=O ~1700 cm⁻¹) or amine (N–H ~3300 cm⁻¹) signals .

Data Tables

Compound Substituent Molecular Weight Key Properties Applications References
5-Methylbicyclo[2.2.1]hept-2-ene Methyl 108.18 Electron-donating, stable Polymer precursor
5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene Methyl, Nitro ~154.18 Electron-withdrawing, reactive Explosives, dyes Inferred
5-Bromo-2-norbornene Bromo 173.05 Moderate reactivity, cross-coupling Pharmaceutical intermediates
N-(p-Nitrophenylcarbamoyl)-endo-5-aminomethyl Amino, Nitro N/A High m.p., bioactive Drug discovery
5-Acetylbicyclo[2.2.1]hept-2-ene Acetyl 136.19 Steric hindrance, ketone reactivity Organic synthesis

Q & A

Q. What are the critical safety protocols for handling and storing 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene in laboratory settings?

Methodological Answer:

  • Handling: Use chemical-resistant gloves, safety goggles, and lab coats. Operate in a fume hood to avoid inhalation of vapors or dust. Ground equipment to prevent electrostatic discharge during transfer .
  • Storage: Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers, acids, bases). Use airtight containers labeled with hazard warnings .
  • Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How can researchers synthesize 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene, and what are common pitfalls?

Methodological Answer:

  • Synthetic Route: Nitration of the parent bicycloheptene derivative using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or decomposition. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Pitfalls: Overheating may lead to ring-opening reactions. Monitor reaction progress with thin-layer chromatography (TLC) to isolate intermediates .

Q. What experimental conditions are recommended to assess the compound’s stability?

Methodological Answer:

  • Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Chemical Stability: Test reactivity with oxidizers (e.g., KMnO₄), acids (HCl), and bases (NaOH) in small-scale reactions under controlled conditions. Monitor gas evolution (e.g., CO/CO₂) via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR in CDCl₃ to assign bicyclic framework signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) and nitro group coupling .
  • IR Spectroscopy: Confirm nitro (∼1520 cm⁻¹) and methyl (∼1375 cm⁻¹) groups.
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion (e.g., [M+H]⁺ at m/z 180.0764 for C₈H₁₁NO₂) .

Q. What are the key incompatibilities affecting experimental design?

Methodological Answer:

  • Avoid: Strong oxidizers (e.g., peroxides), acids, and bases, which may trigger exothermic decomposition.
  • Testing Compatibility: Perform small-scale mixing experiments with potential reactants under inert atmospheres, monitoring temperature and gas release .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states for nitration or ring-opening reactions. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate pathways .
  • Contradiction Example: If experimental product ratios conflict with mechanistic predictions, use Natural Bond Orbital (NBO) analysis to assess steric/electronic effects .

Q. What strategies address discrepancies in isomerization thermodynamic data?

Methodological Answer:

  • Calorimetry: Measure heats of isomerization via bomb calorimetry (e.g., compare exo/endo isomers).
  • Computational Validation: Use Gaussian software to calculate Gibbs free energy differences (ΔG) between isomers, cross-referencing with experimental DSC data .

Q. How to design experiments identifying hazardous decomposition products under stress conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples incrementally (25–300°C) to detect mass loss events.
  • GC-MS Profiling: Capture volatile decomposition products (e.g., CO, NOₓ) using Tenax® adsorption tubes and thermal desorption-GC/MS .

Q. What methodologies optimize substituent modifications to enhance reactivity or selectivity?

Methodological Answer:

  • Directed Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts alkylation to stabilize intermediates. Monitor regioselectivity using ¹H NMR .
  • Kinetic Studies: Compare reaction rates of substituted derivatives under identical conditions (e.g., nitration) to establish substituent effects .

Q. How can researchers evaluate the compound’s thermodynamic stability for applications in high-energy systems?

Methodological Answer:

  • Heat of Combustion: Determine via oxygen bomb calorimetry and compare with computed values (e.g., using Benson group increment theory) .
  • Isomerization Pathways: Use dynamic NMR to study ring-flipping barriers or variable-temperature XRD to track structural changes .

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